2,6-dihydroxyterephthalic Acid
Overview
Description
2,6-dihydroxyterephthalic Acid is an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It is also used as an organic synthesis intermediate and pharmaceutical intermediate in laboratory research and chemical production processes .
Molecular Structure Analysis
The molecular formula of this compound is C8H6O6, with an average mass of 198.130 Da and a monoisotopic mass of 198.016434 Da . The detailed crystal structure is not available in the search results.Chemical Reactions Analysis
This compound has been used in the synthesis of coordination polymers . It has also been used in the creation of a novel lanthanide (Eu 3+) metal–organic framework (MOF) for specific Hg 2+ fluorescence determination . Additionally, it exhibits dual redox-active properties, which make it very interesting as electrode material when combined with alkali and alkaline-earth elements .Scientific Research Applications
Synthesis and Characterization
2,6-Dihydroxyterephthalic Acid has been synthesized from 3,5-Dihydroxybenzoic Acid using carbon dioxide and the Kolbe-Schmitt reaction. This method yields a product with 99.62% purity, offering a simple and high-yield approach for monomer synthesis (D. Xiang, 2012).
Process Optimization
The synthesis process of this compound has been optimized, considering factors like reaction temperature, time, and the ratio of reactants. The optimal conditions for high yield (83.32%) involve specific temperature and reactant ratios, beneficial for industrialization due to its simplicity and environmental friendliness (Wang Ku, 2015).
Coordination Complexes
A novel Mn(II) Coordination Complex with 2,5-dihydroxyterephthalic acid has been synthesized and characterized by X-ray diffraction and IR, providing insights into the structural and chemical properties of such complexes (Li Hui-ru, 2013).
Photocatalytic Applications
Hydroxyl modified UiO-66 photocatalysts constructed from mixed ligands, including 2,5-dihydroxyterephthalic acid, have shown enhanced performance in Cr(VI) reduction. This work suggests potential applications in environmental pollutant elimination (Yu-Hang Li et al., 2021).
Application in Metal-Organic Frameworks (MOFs)
The reactivity of 2,5-dihydroxyterephthalic acid with titanium(IV) precursors has been investigated for the synthesis of MOFs, highlighting its strong coordination ability and potential applications in photocatalysis and hydrogen evolution (H. Assi et al., 2016).
Use in Polymer Chemistry
2,5-Dihydroxyterephthalic acid has been used as a precursor in synthesizing aromatic monomers for producing polyesters with varying glass transition temperatures. This application demonstrates its value in creating diverse polymeric materials (Gabriel N. Short et al., 2018).
Adsorption Properties
The microporous metal-organic framework Ni(2)(dhtp), derived from 2,5-dihydroxyterephthalic acid, exhibits significant CO(2) adsorption capacity, highlighting its potential for environmental applications (P. Dietzel et al., 2008).
Mechanism of Action
Target of Action
2,6-Dihydroxyterephthalic Acid is an organic compound that primarily targets molecular structures involved in photoelectric applications . It is also known to interact with various biochemical pathways and has been used in the synthesis of numerous coordination polymers .
Mode of Action
The compound interacts with its targets through a process known as charge transfer. This involves the orbital hybridization between the highest occupied molecular orbital of the donor and the lowest unoccupied molecular orbital of the acceptor, resulting in more appealing physicochemical properties . This interaction leads to changes in the molecular structure and function of the targets, thereby affecting their role in various biochemical pathways.
Biochemical Pathways
It is known that the compound plays a role in the development of charge transfer materials, which are crucial in various applications such as solar cells, field effect transistors, photodetectors, photocatalysis, and organic light-emitting diodes .
Pharmacokinetics
It is known that the compound can be synthesized using a mixture of ethanolic solutions of the two coformers under a few minutes at room temperature .
Result of Action
The action of this compound results in the creation of a cocrystal complex with a high photocurrent ratio between the illumination and dark states . This makes the compound a promising candidate in fields of photoelectric detectors and solid-state lighting .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis process is known to occur at room temperature . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound has a boiling point of 492.7±45.0 °C and a density of 1.779±0.06 g/cm3
Molecular Mechanism
It is known that the compound can be involved in charge transfer, which could cause the orbital hybridization between the highest occupied molecular orbital of the donor and the lowest unoccupied molecular orbital of the acceptor . This could result in more appealing physicochemical properties .
Properties
IUPAC Name |
2,6-dihydroxyterephthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWBQWSPPNHRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267138 | |
Record name | 2,6-Dihydroxy-1,4-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69660-39-5 | |
Record name | 2,6-Dihydroxy-1,4-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69660-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dihydroxy-1,4-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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